molecular formula C11H13N3O2S B2640291 3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1207011-14-0

3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2640291
CAS No.: 1207011-14-0
M. Wt: 251.3
InChI Key: HCXTYRYGPXIYPJ-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide is a chemical compound designed for research and development purposes, belonging to the pyrazole carboxamide class. Pyrazole carboxamides are recognized as privileged structures in medicinal and agricultural chemistry due to their versatile biological activities and ability to interact with multiple biological targets . This specific analog shares a close structural similarity with known compounds that exhibit potent antifungal activity. Research on related pyrazole carboxamides containing a diarylamine scaffold has demonstrated high efficacy against fungal pathogens such as Rhizoctonia solani , which causes rice sheath blight. The proposed mechanism of action for these fungicides involves the disruption of mitochondrial function, specifically by inhibiting key enzymes in the respiratory chain like succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV), leading to a loss of mitochondrial membrane potential and eventual cell death . Beyond agrochemical applications, the pyrazole nucleus is a cornerstone in pharmaceutical research. Pyrazole derivatives are extensively documented in scientific literature for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects . The incorporation of the thiophene moiety, a common feature in bioactive molecules, further enhances the potential of this compound for exploration in drug discovery programs. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific properties and potential applications in their respective fields.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-14-6-9(11(13-14)16-2)10(15)12-5-8-3-4-17-7-8/h3-4,6-7H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXTYRYGPXIYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the pyrazole ring with thiophen-3-ylmethyl chloride in the presence of a base like sodium hydride.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-3-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
  • Potential applications in the development of anti-inflammatory, analgesic, or antimicrobial agents.

Industry:

  • Could be used in the development of new materials with specific electronic or optical properties.
  • Potential applications in the agrochemical industry as a precursor to active ingredients.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and thiophen-3-ylmethyl groups could influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 3-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., CF₃ in Penthiopyrad), which may reduce oxidative metabolism compared to fluorinated analogs .
  • Molecular Weight : At ~267.3 g/mol, the target compound is smaller than Penthiopyrad (359.4 g/mol), suggesting better bioavailability but possibly lower target affinity .

Biological Activity

3-Methoxy-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-carboxamide is a novel compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C11H13N3O2S\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}

It features a methoxy group, a methyl group, and a thiophene moiety attached to the pyrazole ring. This unique combination contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to modulate enzyme activities or receptor functions, thereby influencing various biological pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:

  • Antimicrobial Activity : The compound may exhibit inhibitory effects against various pathogens.
  • Anticancer Activity : It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

Biological Activity Data

Recent studies have provided insights into the biological activities of this compound. Below is a summary of key findings:

Activity Tested Concentration Effect Observed Reference
Antimicrobial100 µg/mL>50% inhibition against G. zeae
Anticancer (HeLa)IC50 = 7.01 µMSignificant growth inhibition
Antitumor (A549)IC50 = 8.55 µMInduction of apoptosis

Case Studies

  • Antifungal Activity : In a study assessing various pyrazole derivatives, this compound exhibited notable antifungal properties against Gibberella zeae, outperforming standard fungicides at specific concentrations .
  • Anticancer Efficacy : A series of tests on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in HeLa and A549 cells, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrazole derivatives:

Compound Biological Activity
3-Methoxy-1-methyl-1H-pyrazole-4-carboxamideModerate antifungal activity
1-Methyl-N-(2-thiophenyl)pyrazole-4-carboxamideAnticancer properties with lower IC50 values
3-Methoxy-N-(thiophen-2-yl)pyrazole-4-carboxamideExhibits anti-inflammatory effects

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